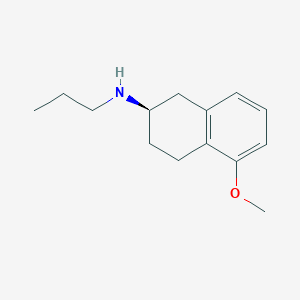
(2R)-N-Propyl-5-methoxytetralin-2-amine
Descripción general
Descripción
(2R)-N-Propyl-5-methoxytetralin-2-amine, also known as 5-MeO-NPT, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of tetralin, which is a bicyclic hydrocarbon. The compound has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (2R)-N-Propyl-5-methoxytetralin-2-amine is not fully understood, but it is believed to act by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in the levels of serotonin in the synaptic cleft, which can have a positive effect on mood and behavior.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2R)-N-Propyl-5-methoxytetralin-2-amine are still being studied. However, it has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to have a low affinity for other receptors such as the adrenergic, dopaminergic, and histaminergic receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-N-Propyl-5-methoxytetralin-2-amine in lab experiments is that it has a high potency and selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, one limitation is that the compound is relatively unstable and can degrade over time, which can affect the accuracy of the results.
Direcciones Futuras
There are several future directions for research on (2R)-N-Propyl-5-methoxytetralin-2-amine. One direction is to study its potential therapeutic applications in the treatment of mental health disorders. Another direction is to investigate its effects on other neurotransmitter systems such as the GABAergic and glutamatergic systems. Additionally, further research is needed to understand the long-term effects of the compound on the brain and behavior.
Aplicaciones Científicas De Investigación
(2R)-N-Propyl-5-methoxytetralin-2-amine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been found to act as a selective serotonin releasing agent, which means that it can increase the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep.
Propiedades
Número CAS |
101403-25-2 |
|---|---|
Nombre del producto |
(2R)-N-Propyl-5-methoxytetralin-2-amine |
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m1/s1 |
Clave InChI |
ICJPCRXVYMMSJY-GFCCVEGCSA-N |
SMILES isomérico |
CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC |
SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC |
SMILES canónico |
CCCNC1CCC2=C(C1)C=CC=C2OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


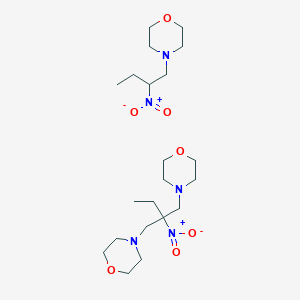
![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)
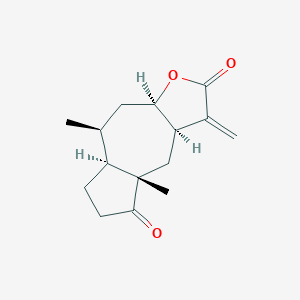
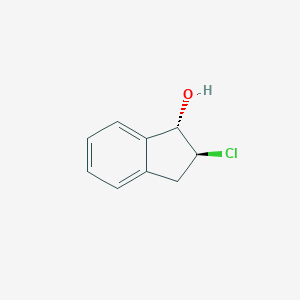

![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
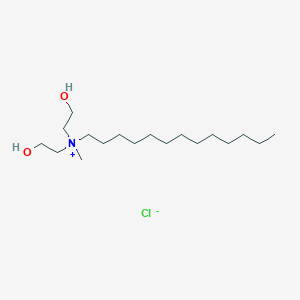
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
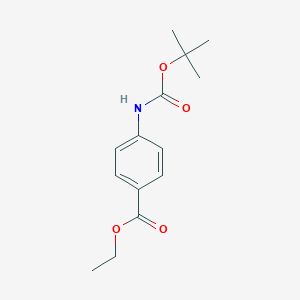
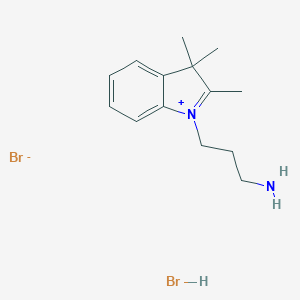

![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)
